Neosulfakinin I Neosulfakinin I Neosulfakinin I is a natural product found in Sarcophaga bullata with data available.
Brand Name: Vulcanchem
CAS No.: 145269-74-5
VCID: VC21093630
InChI: InChI=1S/C54H71N15O14S/c1-84-20-18-37(50(80)64-36(13-8-19-60-54(57)58)49(79)66-38(46(56)76)22-31-11-6-3-7-12-31)65-51(81)40(24-33-27-59-29-62-33)63-43(71)28-61-48(78)39(23-32-14-16-34(70)17-15-32)68-53(83)42(26-45(74)75)69-52(82)41(25-44(72)73)67-47(77)35(55)21-30-9-4-2-5-10-30/h2-7,9-12,14-17,27,29,35-42,70H,8,13,18-26,28,55H2,1H3,(H2,56,76)(H,59,62)(H,61,78)(H,63,71)(H,64,80)(H,65,81)(H,66,79)(H,67,77)(H,68,83)(H,69,82)(H,72,73)(H,74,75)(H4,57,58,60)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
SMILES: CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Molecular Formula: C54H71N15O14S
Molecular Weight: 1186.3 g/mol

Neosulfakinin I

CAS No.: 145269-74-5

Cat. No.: VC21093630

Molecular Formula: C54H71N15O14S

Molecular Weight: 1186.3 g/mol

* For research use only. Not for human or veterinary use.

Neosulfakinin I - 145269-74-5

Specification

CAS No. 145269-74-5
Molecular Formula C54H71N15O14S
Molecular Weight 1186.3 g/mol
IUPAC Name (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C54H71N15O14S/c1-84-20-18-37(50(80)64-36(13-8-19-60-54(57)58)49(79)66-38(46(56)76)22-31-11-6-3-7-12-31)65-51(81)40(24-33-27-59-29-62-33)63-43(71)28-61-48(78)39(23-32-14-16-34(70)17-15-32)68-53(83)42(26-45(74)75)69-52(82)41(25-44(72)73)67-47(77)35(55)21-30-9-4-2-5-10-30/h2-7,9-12,14-17,27,29,35-42,70H,8,13,18-26,28,55H2,1H3,(H2,56,76)(H,59,62)(H,61,78)(H,63,71)(H,64,80)(H,65,81)(H,66,79)(H,67,77)(H,68,83)(H,69,82)(H,72,73)(H,74,75)(H4,57,58,60)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Standard InChI Key GWMHNGKMTUHLPS-BXXNOCLASA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N
SMILES CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Canonical SMILES CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N

Introduction

Discovery and Isolation

Source Organism

Neosulfakinin I was isolated from the heads of 42,000 flesh flies (Neobellieria bullata), which belong to the family Sarcophagidae in the order Diptera. This extensive collection of specimens was necessary due to the minute quantities of the peptide present in each individual insect .

Isolation Methodology

The isolation of Neb-SK-I involved a sophisticated multi-step purification process. Researchers employed a series of four high-performance liquid chromatographic (HPLC) fractionations, each utilizing columns with different characteristic features. This methodical approach yielded purified biologically active fractions that demonstrated hindgut motility stimulating properties and were suitable for subsequent amino acid sequence analysis .

The specific HPLC columns used in the isolation process included:

  • Supelcosil LC-1 column

  • Supelcosil K-8 column

  • Waters Protein Pak column

Through this rigorous purification process, researchers successfully isolated approximately 100 ng (90 pmol) of Neb-SK-I. The natural extract demonstrated remarkable potency, with activity in the Leucophaea hindgut bioassay at concentrations as low as 1.5 × 10^-11 M .

Chemical Structure and Properties

Primary Structure

The amino acid sequence of Neosulfakinin I has been determined to be:

Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-(NH₂)

This nonapeptide structure features a C-terminal amidation, which is a common post-translational modification in bioactive peptides that often contributes to their biological activity .

Biological Activity

Myotropic Effects

Neosulfakinin I demonstrates significant myotropic activity, specifically stimulating hindgut motility in insect bioassays. The biological activity of Neb-SK-I was monitored using heterologous bioassays including the Leucophaea hindgut and Locusta oviduct preparations. These assays provided a sensitive method for tracking the peptide through the purification process and evaluating its biological potency .

Potency

The natural extract of Neb-SK-I exhibits remarkable potency, with activity in the Leucophaea hindgut bioassay detected at concentrations as low as 1.5 × 10^-11 M. This high potency suggests that Neb-SK-I plays an important physiological role even at very low concentrations in the insect body .

Homology and Evolutionary Significance

Comparison with Vertebrate Peptides

Neosulfakinin I shows structural identities with the hormonally-active portions of vertebrate gastrin II-, cholecystokinin-, and caerulin-related peptides. Additionally, it shares common carboxy-terminal sequences with invertebrate and vertebrate peptides of the FMRFamide peptide family. These structural similarities suggest an evolutionary conservation of these signaling molecules across diverse animal phyla .

The table below compares the amino acid sequences of Neb-SK-I with other related peptides:

PeptideAmino Acid SequenceSource Organism
Neb-SK-IPhe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-(NH₂)Neobellieria bullata
Neb-SK-IIX-X-Glu-Glu-Gln-Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-(NH₂)Neobellieria bullata
Lem-SKSimilar to Neb-SK-II except Glu at position 8 from C-terminalLeucophaea maderae
Drm-SK-IIDiffers from Neb-SK-II in N-terminal tetrapeptideDrosophila melanogaster

Research Techniques and Methodologies

Chromatographic Techniques

The isolation of Neosulfakinin I employed sophisticated chromatographic techniques. The multi-step HPLC process involved:

  • Initial fractionation on a Supelcosil LC-1 column, where myotropic activity eluted in fractions at 14-16 and 16-18 minutes

  • Secondary fractionation on a Supelcosil K-8 column, with active fractions identified at 55 minutes

  • Final purification on a Waters Protein Pak column, with Neb-SK-I eluting at 40.5 minutes

This methodical approach was necessary to isolate the minute quantities of peptide present in the insect tissue.

Sequence Analysis

Sequence analysis of the purified peptide involved dividing the isolated material, with approximately one-third of the Neb-SK-I used for determining its primary structure. The sequence analysis confirmed the nonapeptide structure and identified post-translational modifications .

Enzymatic Analysis

Comparison with Neosulfakinin II

Biochemical Properties

The estimated molecular weight of Neb-SK-II is approximately 1700 Da, making it substantially larger than Neb-SK-I. Researchers isolated about 26 ng of Neb-SK-II, with an estimated activity in the 5 × 10^-11 M range, slightly less potent than Neb-SK-I .

Evolutionary Relationships

Neb-SK-II shows interesting evolutionary relationships with other sulfakinins. It contains Lem-SK (from Leucophaea maderae) as its C-terminal undecapeptide, with the only difference being an Asp at position 8 from the C-terminal, which is Glu in Lem-SK. This makes Neb-SK-II more closely related to Lem-SK than to Drm-SK-II (from Drosophila). Additionally, Neb-SK-II shows striking similarity to Pea-SK-I in its C-terminal sequence, differing primarily in the N-terminal portion .

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